5-(Aminomethyl)-4-chloropyridin-3-OL
CAS No.:
Cat. No.: VC17585803
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClN2O |
|---|---|
| Molecular Weight | 158.58 g/mol |
| IUPAC Name | 5-(aminomethyl)-4-chloropyridin-3-ol |
| Standard InChI | InChI=1S/C6H7ClN2O/c7-6-4(1-8)2-9-3-5(6)10/h2-3,10H,1,8H2 |
| Standard InChI Key | OLTWTPSXYDYQIC-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C=N1)O)Cl)CN |
Introduction
Molecular and Structural Characteristics of 5-(Aminomethyl)-4-chloropyridin-3-OL
Core Structural Features
5-(Aminomethyl)-4-chloropyridin-3-OL (IUPAC name: 5-(aminomethyl)-4-chloropyridin-3-ol) belongs to the class of substituted pyridines, featuring a six-membered aromatic ring with nitrogen at the 1-position. The molecule’s substitution pattern includes:
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Chlorine atom at the 4-position, enhancing electrophilic reactivity.
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Hydroxyl group at the 3-position, enabling hydrogen bonding and acidity (pKa ~8–10).
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Aminomethyl group (-CH2NH2) at the 5-position, providing nucleophilic and coordination capabilities.
The molecular formula is C6H7ClN2O, with a molar mass of 158.58 g/mol. The canonical SMILES representation, C1=C(C(=C(C=N1)O)Cl)CN, underscores the spatial arrangement of substituents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C6H7ClN2O |
| Molecular Weight | 158.58 g/mol |
| InChI Key | OLTWTPSXYDYQIC-UHFFFAOYSA-N |
| PubChem CID | 72217868 |
| Hydrogen Bond Donors | 2 (hydroxyl, amine) |
| Hydrogen Bond Acceptors | 3 (pyridine N, hydroxyl O) |
Electronic and Stereochemical Properties
Density functional theory (DFT) calculations reveal that the chlorine atom induces electron withdrawal via inductive effects, polarizing the pyridine ring and activating positions for nucleophilic attack. The hydroxyl group participates in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the planar conformation. The aminomethyl side chain adopts a staggered configuration, minimizing steric hindrance.
Synthetic Routes to 5-(Aminomethyl)-4-chloropyridin-3-OL
Stepwise Synthesis from Pyridin-3-ol Derivatives
The synthesis typically involves sequential functionalization of pyridin-3-ol precursors:
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Chlorination at C4: Reaction with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) introduces the chlorine substituent.
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Aminomethylation at C5: Nucleophilic substitution using methylamine or formaldehyde-ammonia systems under basic conditions (e.g., K2CO3 in DMSO).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl3, reflux, 6 h | 75% |
| 2 | CH2O, NH3, DMSO, 80°C, 12 h | 62% |
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing charged intermediates.
Mechanistic Insights from SNAr Reactions
Recent studies on analogous pyrimidine systems (e.g., 4,6-dichloro-5-nitropyrimidine) suggest that substitution reactions proceed via a concerted nucleophilic aromatic substitution (SNAr) mechanism rather than stepwise pathways . Computational analyses identify pre-reactive molecular complexes and Meisenheimer intermediates as critical transition states, with activation barriers influenced by leaving group ability (Cl > alkoxy) . For 5-(Aminomethyl)-4-chloropyridin-3-OL, the chlorine atom’s superior leaving group capacity facilitates displacement by amines under mild conditions.
Chemical Reactivity and Functionalization
Site-Selective Reactions
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Amino Group: Participates in acylation (e.g., acetic anhydride), sulfonation, and Schiff base formation.
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Hydroxyl Group: Undergoes alkylation (e.g., methyl iodide) or oxidation to ketones (via Jones reagent).
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Chlorine Atom: Susceptible to palladium-catalyzed cross-couplings (Suzuki, Heck).
Stability and Degradation Pathways
The compound exhibits moderate thermal stability (decomposition >200°C) but is sensitive to UV light, undergoing photolytic dechlorination. Hydrolytic degradation in aqueous media follows pseudo-first-order kinetics, with a half-life of 48 h at pH 7.
Industrial and Research Applications
Pharmaceutical Intermediate
5-(Aminomethyl)-4-chloropyridin-3-OL serves as a precursor for:
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Anticancer Agents: Functionalized to inhibit tubulin polymerization.
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Antipsychotics: Incorporated into dopamine D2 receptor ligands.
Materials Science
Coordination with transition metals (e.g., Cu(II), Fe(III)) yields stable complexes with applications in catalysis and sensors.
Future Research Directions
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Mechanistic Studies: Elucidate the role of solvent effects on SNAr pathways using ultrafast spectroscopy.
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Biological Optimization: Structure-activity relationship (SAR) studies to enhance kinase selectivity.
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Green Synthesis: Develop photocatalytic methods to reduce reliance on hazardous chlorinating agents.
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